(3-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine
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Overview
Description
(3-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine is a complex organic compound characterized by its unique structural features This compound contains a hydroxypropyl group, a pentyloxynaphthyl group, and a sulfonylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine typically involves multi-step organic reactions. One common approach is the sulfonylation of an amine precursor with a sulfonyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine in an anhydrous solvent like dichloromethane. The hydroxypropyl group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group yields aldehydes or ketones, while reduction of the sulfonyl group produces sulfides.
Scientific Research Applications
(3-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine involves its interaction with molecular targets through its functional groups. The hydroxypropyl group can form hydrogen bonds, while the sulfonyl group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
- (3-Hydroxypropyl)[(4-methoxynaphthyl)sulfonyl]amine
- (3-Hydroxypropyl)[(4-ethoxynaphthyl)sulfonyl]amine
- (3-Hydroxypropyl)[(4-butoxynaphthyl)sulfonyl]amine
Comparison: Compared to its analogs, (3-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine exhibits unique properties due to the presence of the pentyloxy group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct in its applications and effects.
Properties
CAS No. |
1087639-57-3 |
---|---|
Molecular Formula |
C18H25NO4S |
Molecular Weight |
351.5g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-4-pentoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H25NO4S/c1-2-3-6-14-23-17-10-11-18(16-9-5-4-8-15(16)17)24(21,22)19-12-7-13-20/h4-5,8-11,19-20H,2-3,6-7,12-14H2,1H3 |
InChI Key |
UNXJFAKBNBSBJT-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCO |
Origin of Product |
United States |
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